![molecular formula C8H10Cl2N2O2 B13839644 1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique chemical structure, which includes a chloromethoxy group, a formyl group, and a pyridinium chloride oxime moiety. It is used in various fields, including chemistry, biology, medicine, and industry, due to its reactivity and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime typically involves the reaction of dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst such as zinc bromide. This reaction produces chloromethyl methyl ether, which is then used in subsequent steps to form the desired compound . The reaction conditions include maintaining a temperature of 40-45°C and using toluene as a solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-boiling acyl chlorides and dimethoxymethane ensures the purity of the final product. The process involves careful control of reaction conditions to minimize the formation of by-products and ensure high yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted pyridinium compounds. These products have significant applications in medicinal chemistry and organic synthesis .
Wissenschaftliche Forschungsanwendungen
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Medicine: Explored for its therapeutic properties, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime involves its interaction with molecular targets such as acetylcholinesterase. The compound reactivates acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors, thereby restoring its activity. This reactivation process is crucial in counteracting the toxic effects of organophosphate poisoning .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxime-based cholinesterase reactivators such as:
Pralidoxime: Known for its use in treating organophosphate poisoning.
Obidoxime: Another potent cholinesterase reactivator with a broader spectrum of activity.
HI-6: A newer oxime with enhanced efficacy against certain nerve agents
Uniqueness
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime stands out due to its unique combination of functional groups, which confer specific reactivity and therapeutic potential. Its ability to undergo various chemical reactions and its effectiveness as a cholinesterase reactivator make it a valuable compound in both research and practical applications .
Eigenschaften
Molekularformel |
C8H10Cl2N2O2 |
|---|---|
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
N-[[1-(chloromethoxymethyl)pyridin-1-ium-2-yl]methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c9-6-13-7-11-4-2-1-3-8(11)5-10-12;/h1-5H,6-7H2;1H |
InChI-Schlüssel |
DZKHTMVXEHCDMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)C=NO)COCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


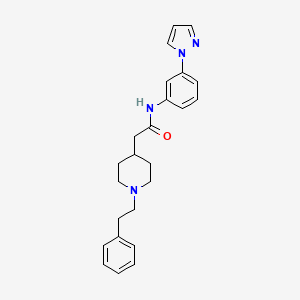

![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)
![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)
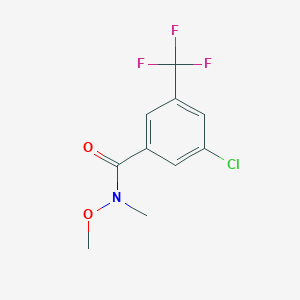
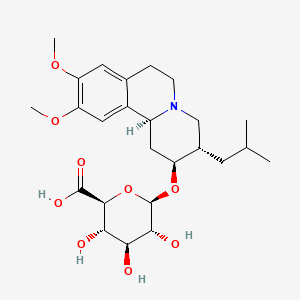
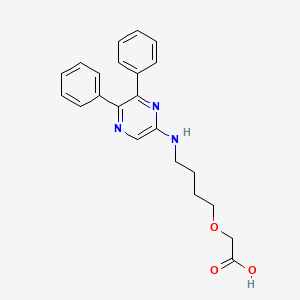
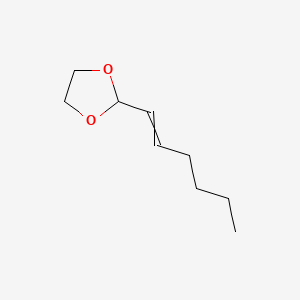
![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)

![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)
